molecular formula C26H21FN2O3S B301380 2-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzylidene}-7,8-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one

2-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzylidene}-7,8-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one

Cat. No. B301380
M. Wt: 460.5 g/mol
InChI Key: ONQOYZNLSXJILI-QRVIBDJDSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzylidene}-7,8-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one, also known as FMBI, is a novel compound that has gained attention in the field of medicinal chemistry due to its potential as an anticancer agent.

Mechanism of Action

The mechanism of action of 2-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzylidene}-7,8-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one involves the inhibition of tubulin polymerization, which leads to the disruption of microtubule dynamics and cell cycle arrest. 2-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzylidene}-7,8-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one also induces the activation of caspases, which leads to apoptosis in cancer cells.
Biochemical and Physiological Effects:
2-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzylidene}-7,8-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one has been found to have minimal toxicity in normal cells, indicating its potential as a selective anticancer agent. In addition, 2-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzylidene}-7,8-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one has been shown to exhibit good stability in biological fluids, suggesting its potential for in vivo applications.

Advantages and Limitations for Lab Experiments

One advantage of 2-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzylidene}-7,8-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one is its potent anticancer activity against a wide range of cancer cell lines. However, its synthesis method is complex and requires multiple steps, which can be a limitation for lab experiments.

Future Directions

For 2-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzylidene}-7,8-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one research include the optimization of its synthesis method to improve yield and reduce complexity. In addition, further studies are needed to investigate its in vivo efficacy and potential for clinical applications. Other potential directions for 2-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzylidene}-7,8-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one research include the development of 2-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzylidene}-7,8-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one derivatives with improved pharmacological properties and the investigation of its potential as a radiosensitizer in cancer therapy.
Conclusion:
In conclusion, 2-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzylidene}-7,8-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one is a novel compound with potent anticancer activity and minimal toxicity in normal cells. Its mechanism of action involves the inhibition of tubulin polymerization and induction of apoptosis in cancer cells. While its synthesis method is complex, 2-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzylidene}-7,8-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one has potential for further development as a selective anticancer agent. Future research directions include optimization of its synthesis method, investigation of its in vivo efficacy, and development of 2-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzylidene}-7,8-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one derivatives with improved pharmacological properties.

Synthesis Methods

The synthesis of 2-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzylidene}-7,8-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one involves the reaction of 2-aminothiazole with 4-(4-fluorobenzyl)oxy-3-methoxybenzaldehyde in the presence of acetic acid and sodium acetate. The resulting product is then reacted with 7,8-dimethyl-1,3-dihydro-2H-benzo[d]imidazole-2-one in the presence of acetic anhydride and triethylamine. The final product is obtained after purification through column chromatography.

Scientific Research Applications

2-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzylidene}-7,8-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one has been found to exhibit potent anticancer activity against a variety of cancer cell lines, including breast, lung, colon, and ovarian cancer cells. In addition, 2-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzylidene}-7,8-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one has been shown to induce apoptosis, inhibit cell proliferation, and inhibit angiogenesis in cancer cells.

properties

Product Name

2-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzylidene}-7,8-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one

Molecular Formula

C26H21FN2O3S

Molecular Weight

460.5 g/mol

IUPAC Name

(2Z)-2-[[4-[(4-fluorophenyl)methoxy]-3-methoxyphenyl]methylidene]-5,6-dimethyl-[1,3]thiazolo[3,2-a]benzimidazol-1-one

InChI

InChI=1S/C26H21FN2O3S/c1-15-4-10-20-24(16(15)2)28-26-29(20)25(30)23(33-26)13-18-7-11-21(22(12-18)31-3)32-14-17-5-8-19(27)9-6-17/h4-13H,14H2,1-3H3/b23-13-

InChI Key

ONQOYZNLSXJILI-QRVIBDJDSA-N

Isomeric SMILES

CC1=C(C2=C(C=C1)N3C(=O)/C(=C/C4=CC(=C(C=C4)OCC5=CC=C(C=C5)F)OC)/SC3=N2)C

SMILES

CC1=C(C2=C(C=C1)N3C(=O)C(=CC4=CC(=C(C=C4)OCC5=CC=C(C=C5)F)OC)SC3=N2)C

Canonical SMILES

CC1=C(C2=C(C=C1)N3C(=O)C(=CC4=CC(=C(C=C4)OCC5=CC=C(C=C5)F)OC)SC3=N2)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.